molecular formula C13H13ClN4OS B1293984 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one CAS No. 1142202-42-3

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one

Cat. No. B1293984
CAS RN: 1142202-42-3
M. Wt: 308.79 g/mol
InChI Key: RJTQSULJHIPADR-UHFFFAOYSA-N
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Description

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and pharmacological properties. Although the specific compound is not directly studied in the provided papers, the papers do discuss related structures and their properties, which can provide insight into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared through a sequence that involves the reaction with various aromatic aldehydes and further cyclo-condensation with thioacetic acid . This suggests that the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one could also involve multi-step reactions, possibly including the formation of a thiadiazole ring followed by condensation with an appropriate pyrrolidin-2-one derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and single-crystal X-ray diffraction . The detailed analysis of bond lengths, bond angles, and torsion angles can be performed using density functional theory (DFT) calculations, which provide a good correlation with experimental data . For the compound , a similar approach could be used to predict and confirm its molecular structure.

Chemical Reactions Analysis

The related compounds exhibit the ability to form hydrogen bonds and show strong conjugative interactions . These interactions are crucial as they can influence the reactivity and stability of the compound. The presence of an amino group in the thiadiazole ring suggests that the compound could participate in reactions typical for amines, such as forming salts with acids or undergoing nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and intermolecular interactions. The electronic properties, such as the distribution of electron density and the presence of polarized regions, can be assessed through NBO analysis and Molecular Electrostatic Potential maps . These properties are important for understanding the behavior of the compound in different environments and can be crucial for its potential applications, such as in nonlinear optics (NLO) as suggested by the observed hyperpolarizability .

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-7-2-3-9(5-10(7)14)18-6-8(4-11(18)19)12-16-17-13(15)20-12/h2-3,5,8H,4,6H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTQSULJHIPADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136563
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one

CAS RN

1142202-42-3
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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